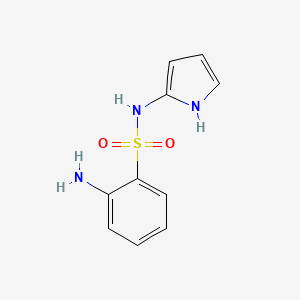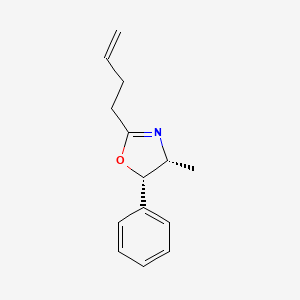![molecular formula C9H10ClN5 B14194864 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline CAS No. 922711-50-0](/img/structure/B14194864.png)
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline: is an organic compound that features a chloro-substituted aniline ring linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methyl-2H-tetrazole under reducing conditions. The nitro group is reduced to an amine, and the tetrazole is introduced via a nucleophilic substitution reaction. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the materials science industry, it is used in the synthesis of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
Uniqueness: 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrazole moiety provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
922711-50-0 |
|---|---|
Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-chloro-2-[(2-methyltetrazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C9H10ClN5/c1-15-13-9(12-14-15)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 |
InChI Key |
AHAVWRKUTAEVBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
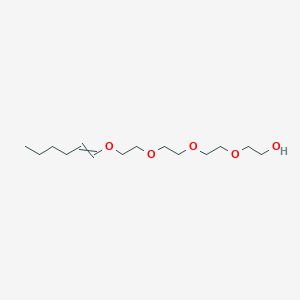

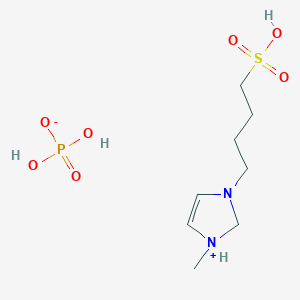

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
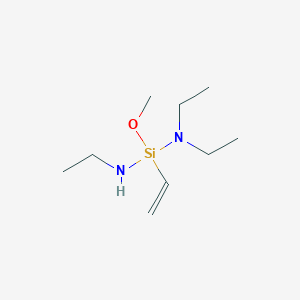

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
